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Compound of Interest

Compound Name: Pyridine-2-carboxylic anhydride

Cat. No.: B102562

Disclaimer: Direct experimental spectroscopic data for pyridine-2-carboxylic anhydride is not
readily available in public databases. This guide utilizes data from a closely related structural
analog, 2,3-pyridinedicarboxylic anhydride (also known as quinolinic anhydride), to provide an
inferred spectroscopic profile. The data presented herein should be considered as a reference
and may not be fully representative of pyridine-2-carboxylic anhydride.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
pyridinedicarboxylic anhydride, serving as a valuable resource for researchers, scientists, and
professionals in drug development. The document details Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental
protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 2,3-pyridinedicarboxylic anhydride.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
9.15 dd 18,49 H-6
8.65 dd 1.8,7.8 H-4
7.95 dd 49,7.8 H-5

Solvent: DMSO-ds

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift (6) ppm Assignment
161.5 C=0

159.8 C=0

155.2 C-6

149.1 C-2

139.6 C-14

128.5 C-5

124.3 C-3

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride
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Wavenumber (cm~?) Intensity Assignment

~1850 Strong Asymmetric C=0 Stretch
~1780 Strong Symmetric C=0 Stretch
~1300 - 1200 Strong C-O-C Stretch

~1600 - 1450 Medium Aromatic C=C Bending
~900 - 700 Medium-Strong C-H Bending (out-of-plane)

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol
mull).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Pyridinedicarboxylic Anhydride

m/z Relative Intensity (%) Assignment

149 100 [M]* (Molecular lon)
105 ~60 [M - CO:]*

77 ~40 [CsHaN]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,3-pyridinedicarboxylic anhydride (5-10 mg) is dissolved in
approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The solution is then
transferred to a 5 mm NMR tube.
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Instrumentation: *H and 3C NMR spectra are recorded on a standard NMR spectrometer,
typically operating at a frequency of 300 MHz or higher for protons.

H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

o Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise
ratio.

o Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

o Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak
of DMSO-de at 2.50 ppm.

13C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

e Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower
natural abundance of 13C.

» Relaxation Delay: A relaxation delay of 2-5 seconds is used.

o Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak of
DMSO-de at 39.52 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 2,3-pyridinedicarboxylic anhydride is ground with about 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Acquisition:
e Abackground spectrum of the empty sample compartment is first recorded.
o The KBr pellet containing the sample is then placed in the sample holder.

e The spectrum is typically recorded over a range of 4000 to 400 cm~! with a resolution of 4

cm™i.
Mass Spectrometry (MS)

Instrumentation: An Electron lonization (EI) mass spectrometer is used for the analysis.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe
or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally
stable.

lonization and Analysis:

« lonization Energy: A standard electron energy of 70 eV is used to ionize the sample
molecules.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio (m/z).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Structure Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from sample preparation to data
acquisition and structural elucidation in spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Pyridine-2-carboxylic
Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102562#pyridine-2-carboxylic-anhydride-
spectroscopic-data-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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